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Compound of Interest

Compound Name:

3-{[(Tert-

butoxy)carbonyl]amino}hex-5-

enoic acid

CAS No.: 1335042-76-6

Cat. No.: B6416288 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of chiral amino acids bearing terminal

alkene functionality, specifically focusing on

-disubstituted variants (e.g., Fmoc-(

)-2-(4-pentenyl)alanine). These non-canonical amino acids are the fundamental building blocks
for peptide stapling—a transformative technology in drug discovery that constrains peptides
into stable

-helical conformations. This guide details their asymmetric synthesis, incorporation into solid-
phase peptide synthesis (SPPS), and the Ring-Closing Metathesis (RCM) protocols required to
generate macrocyclic therapeutic candidates.

Structural Classification and Utility
Chiral amino acids with terminal alkenes are generally categorized by the distance of the olefin

from the

-carbon and the substitution pattern at the

-position.
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The "Stapling" Building Blocks
The most critical variants in modern drug development are the

-methyl,

-alkenyl amino acids. These are designed to replace native amino acids on the non-interacting
face of an

-helix.

Nomenclature Chirality Side Chain Length
Application (Helix
Turn)

(

)
5 carbons (pentenyl) Staple (One turn)

(

)
8 carbons (octenyl) Staple (Two turns)

Vinylglycine

(

/

)

2 carbons (vinyl)
Mechanistic probes,

suicide substrates

Expert Insight: The

-methyl group is not merely structural; it restricts the rotational freedom of the backbone (

and

angles), pre-organizing the peptide for helix formation even before cyclization. This is known as
the Thorpe-Ingold effect.

Asymmetric Synthesis of Alkenyl Amino Acids
Synthesizing these amino acids requires rigorous stereocontrol, as the quaternary

-carbon is difficult to access via standard enzymatic resolution. The most robust laboratory and
industrial method involves the use of Chiral Ni(II) Schiff Base Complexes (Belokon Chemistry).
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Mechanism: Ni(II)-Nucleophilic Glycine Equivalents
This method utilizes a reusable chiral auxiliary (typically derived from (

)-proline) chelated to a Ni(II) center. The complex activates the glycine moiety, making the

-proton acidic and masking the amino/carboxyl groups.

Experimental Workflow: Synthesis of (

)-2-(4-pentenyl)alanine
Objective: Synthesize the (

)-configured olefinic amino acid from an alanine equivalent.

Protocol:

Formation of Ni(II) Complex: Condense (

)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) with L-alanine and Ni(NO

)

in the presence of base (NaH or KOH) to form the red, crystalline Ni(II)-Ala-BPB complex.

Asymmetric Alkylation:

Dissolve Ni(II)-Ala-BPB complex (1.0 equiv) in DMF.

Add finely ground NaOH (5.0 equiv) or TBD (organic base).

Add 5-bromo-1-pentene (1.2 equiv).

Reaction Logic: The base deprotonates the

-carbon of the alanine moiety. The chiral environment of the BPB ligand forces the
electrophile (pentenyl bromide) to approach from the least hindered face, establishing the
quaternary center with high diastereoselectivity (>98% de).

Hydrolysis (Disassembly):
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Treat the alkylated complex with 2M HCl in MeOH/DCM.

The complex falls apart: The Ni(II) is removed, the chiral auxiliary (BPB) is recovered for

reuse, and the free amino acid is released.

Fmoc Protection: Standard protection using Fmoc-OSu and NaHCO

in dioxane/water yields Fmoc-(

)-2-(4-pentenyl)alanine.

Figure 1: Asymmetric Synthesis via Ni(II) Schiff Base Complex
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Applications in Drug Discovery: Peptide Stapling[1]
[2]
The primary application of these amino acids is the synthesis of "Stapled Peptides." By

incorporating two alkenyl amino acids at specific positions (

and

, or

and

), researchers can covalently link the side chains via Ring-Closing Metathesis (RCM).

The Stapling Protocol (Solid-Phase)
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This protocol describes the "on-resin" stapling of a peptide containing two

residues at positions

and

.

Reagents:

Catalyst: Grubbs 1st Generation (preferred for steric accessibility) or Grubbs 2nd Generation

(higher activity, but higher risk of side reactions).

Solvent: 1,2-Dichloroethane (DCE) (preferred over DCM for higher boiling point and better

swelling of polystyrene resins).

Step-by-Step Methodology:

Peptide Assembly: Synthesize the linear peptide using standard Fmoc SPPS. Incorporate

Fmoc-(

)-2-(4-pentenyl)alanine at the designated positions.

Critical Check: Ensure the N-terminus is Fmoc-protected or acetylated before metathesis

to prevent amine coordination with the Ruthenium catalyst.

Resin Preparation:

Wash the resin 3x with DCM.[1]

Wash 3x with anhydrous DCE (to remove traces of DMF/amine which poison the catalyst).

Metathesis Reaction:

Prepare a 10 mM solution of Grubbs Catalyst in degassed DCE.

Add to resin (approx. 1 mL per 100 mg resin).

Agitate (rocking, not stirring) for 2 hours at room temperature under N
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atmosphere.

Self-Validation: The solution should change color (purple to brown/black) as the catalyst

degrades/reacts. If it turns yellow immediately, the catalyst is dead (likely oxidation).

Iteration: Drain and repeat Step 3 with fresh catalyst solution to ensure >95% conversion.

Washing: Wash resin 5x with DCE, 5x with DCM, and 3x with DMSO (to remove Ruthenium

byproducts).

Cleavage: Standard TFA cleavage (95% TFA, 2.5% TIS, 2.5% H

O).

Mechanistic Pathway (RCM)
The reaction proceeds via a metallacyclobutane intermediate. The release of volatile ethylene

gas drives the equilibrium toward the formation of the macrocycle.

Figure 2: Ring-Closing Metathesis (RCM) Mechanism on Resin
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Comparative Data: Stapling Systems
The choice of amino acid determines the geometry of the staple.

Parameter System System

Amino Acids Used and and

Helix Turns Spanned 1 Turn 2 Turns

Staple Length ~8 Atoms (hydrocarbon) ~11 Atoms (hydrocarbon)

Stereochemistry

(

,

)

(

,

)

Primary Utility Short helices, BH3 domains Longer helices, GPCR loops

Trustworthiness Note: Using (

,

) for an

spacing will result in a mismatched staple that distorts the helix rather than stabilizing it. The
inversion of chirality to

at the first position is mathematically required to align the alkene side chains on the same face
of the helix for the longer span [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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